
苯甲醚-2,4,6-d3
概述
描述
科学研究应用
1. 氢键研究
苯甲醚是一种多功能分子,通过芳香 π 电子系统和甲氧基形成分子间络合物。Roy 等人 (2020) 探讨了苯甲醚与甲醇作为原型形成络合物的过程,以研究各种氢键类型,例如 O-HO 和 O-Hπ,使用高分辨率激光红外光谱和从头算电子结构计算 (Roy 等人,2020)。
2. 水氯化中产生异味化合物
Zhang 等人 (2016) 研究了水氯化过程中氯苯甲醚的动力学和机理,氯苯甲醚是饮用水中产生异味的化合物。他们建立了苯甲醚氯化的动力学数据库,以了解和最大程度减少 2,4,6-三氯苯甲醚等化合物的形成 (Zhang 等人,2016)。
3. 卤代苯甲醚的环境研究
Führer 和 Ballschmiter (1998) 测量了海洋对流层中各种卤代苯甲醚,包括氯苯甲醚和溴苯甲醚,以阐明它们的生物成因和人为成因 (Führer 和 Ballschmiter,1998)。
4. 苯甲醚基本振动的分析
Hoffmann 等人 (2006) 研究了苯甲醚-h8、苯甲醚-d3 和苯甲醚-d8 的吸收光谱,分配了电子态的基本振动。这项研究有助于理解分子相互作用和行为 (Hoffmann 等人,2006)。
5. 光谱学和弛豫动力学
Matsumoto 等人 (2005) 对苯甲醚和苯甲醚-d3 分子的振动结构进行了详细研究,有助于理解分子弛豫动力学和光谱性质 (Matsumoto 等人,2005)。
6. 化学合成应用
Kopach 等人 (1998) 探讨了各种苯甲醚在化学合成中的络合,为功能化环己烯提供了一种通用的途径。这项研究有助于开发新的合成方法 (Kopach 等人,1998)。
7. 二硝基苯甲醚的核磁共振研究
Simonnin 等人 (1972) 对各种二硝基苯甲醚进行了核磁共振研究,有助于理解分子结构和溶液中的相互作用 (Simonnin 等人,1972)。
8. 催化加氢脱氧研究
Lee 等人 (2014) 研究了苯甲醚在碳化钼催化剂上的气相加氢脱氧,证明了对 C-O 键断裂的显着选择性,这在化学合成和能量转换过程中至关重要 (Lee 等人,2014)。
9. 由苯酚合成苯甲醚
Samruddhi 等人 (2022) 提出了一种通过苯酚的 O-烷基化合成苯甲醚的方法,提供了对这种重要的芳香族化合物及其在工业化学中的应用的见解 (Samruddhi 等人,2022)。
10. 光谱学和电离研究
Meyer 和 Harrison (1964) 对甲苯基醚(包括苯甲醚)进行了电子碰撞研究,提供了关于分子碎裂路径和电离能的基本信息,这在分析化学中有价值 (Meyer 和 Harrison,1964)。
作用机制
Target of Action
Anisole-2,4,6-d3, also known as Methoxy (benzene-2,4,6-d3), is a chemical compound used in various research applications . .
Mode of Action
The mode of action of Anisole-2,4,6-d3 is not well-studied. It’s important to note that the mode of action of a compound refers to how it interacts with its biological target to exert its effects. This typically involves binding to a specific receptor or enzyme, thereby modulating its activity .
Biochemical Pathways
The specific biochemical pathways affected by Anisole-2,4,6-d3 are not well-documented. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through the action of enzymes .
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the bodyIt’s known that the compound has a boiling point of 154 °c (lit) and a density of 1022 g/mL at 25 °C .
Result of Action
These effects would typically be observed as changes in cellular function or behavior as a result of the compound’s interaction with its target .
属性
IUPAC Name |
1,3,5-trideuterio-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-UJESMPABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480549 | |
| Record name | Anisole-2,4,6-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anisole-2,4,6-d3 | |
CAS RN |
2567-25-1 | |
| Record name | Anisole-2,4,6-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anisole-2,4,6-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

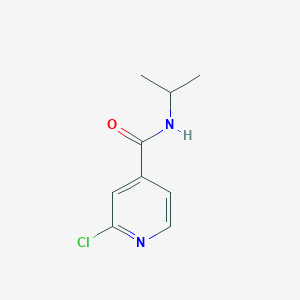
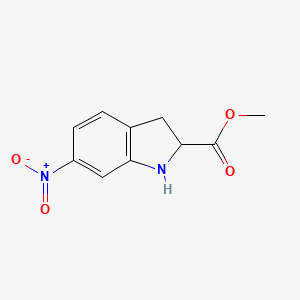
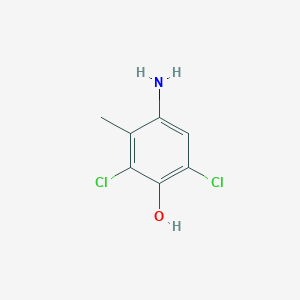

![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoic acid](/img/structure/B1365287.png)
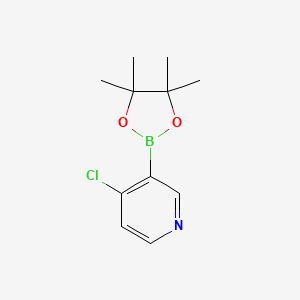
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)

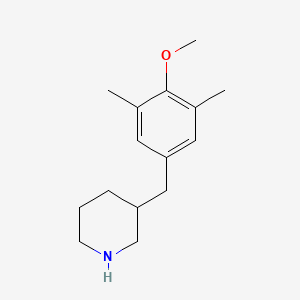

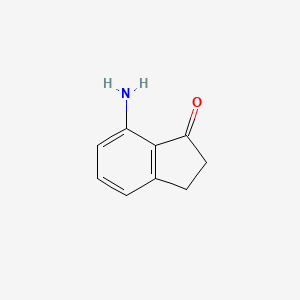
![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)